molecular formula C16H11Cl2N3O4 B2940096 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate CAS No. 433326-23-9

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B2940096
CAS No.: 433326-23-9
M. Wt: 380.18
InChI Key: SYOPTQDIGUZNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. One common method includes the reaction of 2-(2,4-dichlorophenoxy)acetic acid with (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O4/c17-10-5-6-14(12(18)7-10)24-8-15(22)25-9-21-16(23)11-3-1-2-4-13(11)19-20-21/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOPTQDIGUZNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.